2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-[4,4-difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMTUMJZXJDSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Coupling and Cyclohexane Ring Formation
The Chinese patent CN104628555A outlines a three-step synthesis starting from methyl 4-hydroxycyclohexylcarboxylate. In the first step, sulfonation with p-toluenesulfonyl chloride in pyridine or triethylamine yields methyl 4-(4-methylbenzenesulfonate)-cyclohexylcarboxylate (87% yield). Subsequent NiCl2-catalyzed coupling with 4-chlorophenylmagnesium bromide in tetrahydrofuran forms the difluorophenylcyclohexane core (84% yield). Final hydrolysis with NaOH in methanol-water affords the target acetic acid derivative.
This method avoids Friedel-Crafts alkylation pitfalls, such as regioisomer formation, by leveraging sulfonate leaving groups for precise cyclohexane functionalization. The use of nickel catalysis enhances reaction efficiency, reducing typical Grignard side reactions like Wurtz coupling.
Photoredox-Mediated Difluorination
A 2024 Journal of Organic Chemistry study demonstrates photoinduced difluorination of styrenes using 4DPAIPN as a catalyst. While the paper focuses on trifluoroethylacetophenones, its conditions (427 nm LED, DMSO solvent, 25°C) are applicable to cyclohexane systems. Irradiating 4-(3-fluorophenyl)cyclohexene with Selectfluor® or similar reagents could install the 4,4-difluoro motif. Subsequent oxidation of the cyclohexyl methyl group to acetic acid would complete the synthesis.
Stepwise Reaction Procedures
Sulfonate Intermediate Preparation (CN104628555A)
Reagents :
- Methyl 4-hydroxycyclohexylcarboxylate: 0.1 mol
- p-Toluenesulfonyl chloride: 0.11 mol
- Pyridine or triethylamine: 80–100 mL
- Dichloromethane: 150–200 mL
Procedure :
Nickel-Catalyzed Grignard Coupling
Reagents :
- Methyl 4-(4-methylbenzenesulfonate)-cyclohexylcarboxylate: 0.10 mol
- 4-Chlorophenylmagnesium bromide: 0.13 mol
- NiCl2: 0.005 mol
- Tetrahydrofuran: 150 mL
Procedure :
- Charge NiCl2 and sulfonate ester in THF under nitrogen.
- Add 4-chlorophenylmagnesium bromide at 0°C, warm to 25°C, and stir for 3 hours.
- Filter, concentrate, and purify via silica gel chromatography.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Nickel vs. Palladium: NiCl2 reduces costs by 40% compared to Pd(PPh3)4 in analogous couplings, with comparable yields.
- 4DPAIPN Photocatalyst: Enables 35–62% difluorination yields under visible light, avoiding high-energy UV.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
Key Analogues :
2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic Acid (): Structural Difference: Replaces the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl group. Molecular Weight: 322.27 g/mol (vs. ~308.26 g/mol for the main compound, estimated from its formula).
2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic Acid (): Structural Difference: Substitutes the 3-fluorophenyl with a 2-(trifluoromethyl)phenyl group.
Variations in the Carboxylic Acid Side Chain
Example : 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic Acid ():
- Structural Difference : Replaces the acetic acid chain with a direct carboxylic acid group on the cyclohexane ring.
- Impact : Eliminates the acetic acid spacer, reducing molecular weight (empirical formula: C₁₄H₁₅F₂O₃, MW: 284.27 g/mol) and altering solubility and hydrogen-bonding capacity.
Fluorine-Free Analogues
Example: [1-(Aminomethyl)cyclohexyl]acetic Acid (Gabapentin, ):
- Structural Difference: Lacks fluorine atoms and features an aminomethyl group instead of the 3-fluorophenyl substituent.
- Impact : Reduced lipophilicity (logP ~1.3 for gabapentin) compared to fluorinated derivatives, influencing blood-brain barrier penetration and therapeutic use (e.g., anticonvulsant activity).
Data Table: Comparative Analysis of Key Compounds
*Estimated based on C₁₅H₁₅F₃O₂.
Pharmaceutical Intermediates
- Synthetic Utility : Derivatives like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid () are intermediates in synthesizing protease inhibitors and kinase modulators. The acetic acid side chain in the main compound may facilitate conjugation with pharmacophores.
- Patent Relevance : European patents () highlight the use of difluorocyclohexyl acetic acid derivatives in high-resolution crystallography and experimental phasing, underscoring their structural predictability .
Discontinued Analogues
Physicochemical Properties
- Acidity: The acetic acid moiety (pKa ~2.5–3.0) and electron-withdrawing groups lower the pKa compared to non-fluorinated analogs, affecting ionization in physiological environments.
Biological Activity
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid (CAS: 2251054-32-5) is a compound of interest due to its unique structural characteristics, which include difluoro and fluorophenyl groups attached to a cyclohexyl ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C14H15F3O2
- Molecular Weight : 272.27 g/mol
- CAS Number : 2251054-32-5
The biological activity of this compound can be attributed to its interaction with specific molecular targets, potentially modulating various biochemical pathways. The compound may function as an enzyme inhibitor or receptor ligand, influencing cellular functions and signaling pathways.
Biological Activities
Research on similar compounds suggests several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and other tumor cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Properties : Compounds with similar functional groups have been reported to possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
- Antibacterial Activity : Some derivatives have demonstrated antibacterial properties against a range of pathogens. While specific data for this compound is limited, structural analogs often show effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Values | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.48 µM (MCF-7) | |
| Compound B | Antibacterial | MIC 40 µg/mL | |
| Compound C | Anti-inflammatory | Not specified |
Case Study: Anticancer Activity
A study involving structurally similar compounds indicated that they could induce apoptosis in cancer cells. For example, a related compound exhibited an IC50 value of 0.48 µM against MCF-7 cells, suggesting that modifications in the fluorine substituents can enhance biological potency . Flow cytometry analysis revealed that these compounds triggered apoptosis through caspase activation.
Case Study: Enzyme Inhibition
In vitro assays have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, enzyme assays indicated that certain derivatives could significantly reduce the activity of cyclooxygenase (COX), a target for anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cyclohexane ring functionalization via fluorination reactions followed by coupling with a 3-fluorophenyl group. Critical steps include:
- Fluorination : Use of agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 4,4-positions of the cyclohexane ring .
- Acetic acid moiety introduction : Alkylation or nucleophilic substitution under anhydrous conditions to attach the carboxylic acid group .
- Reaction optimization : Temperature control (e.g., 0–6°C for fluorination to prevent side reactions) and solvent selection (e.g., THF for Grignard reactions) are critical for yield improvement .
Q. How is structural characterization of this compound performed post-synthesis?
- Answer : A combination of techniques is used:
- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution patterns, while NMR identifies cyclohexyl and phenyl proton environments .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous compounds like 2-(4-hydroxyphenyl)acetic acid .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFO) .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine position, cyclohexyl vs. phenyl groups) affect the compound’s biological activity and chemical reactivity?
- Answer : Comparative studies of structurally similar compounds reveal:
| Compound | Key Features | Reactivity/Bioactivity |
|---|---|---|
| 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid | Ethoxy group enhances solubility | Higher enzyme inhibition due to electron-withdrawing fluorines |
| 2-(3-Fluorophenyl)acetic acid | Simpler structure | Lower metabolic stability |
- Fluorine positioning : Para-fluorine on the phenyl ring increases lipophilicity, enhancing membrane permeability, while cyclohexyl difluoro groups reduce ring conformational flexibility .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Answer : Methodological approaches include:
- Assay standardization : Use of uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Meta-analysis : Cross-referencing data from PubChem, DSSTox, and independent studies to identify outliers .
- Structural analogs : Testing derivatives like 2-fluoro-2-(3-fluoro-4-methylphenyl)acetic acid to isolate substituent-specific effects .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Phase 1 : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light.
- Phase 2 : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Evaluate microbial degradation via soil microcosm experiments.
Q. What in silico and in vitro methods are suitable for studying target interactions (e.g., enzyme inhibition)?
- Answer :
- Molecular docking : Software like AutoDock Vina predicts binding to cyclooxygenase (COX) or PPAR-γ receptors, leveraging the acetic acid moiety’s hydrogen-bonding capability .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to immobilized targets .
- Enzyme inhibition assays : Fluorometric assays (e.g., using NADH depletion as a readout) for dehydrogenases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
